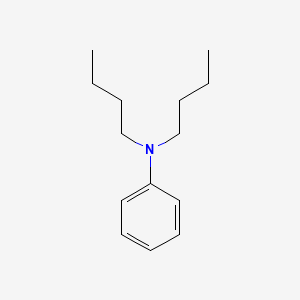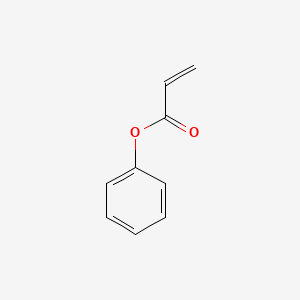![molecular formula C9H8F3NO2S B1345249 2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide CAS No. 952182-84-2](/img/structure/B1345249.png)
2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide, or 2-TFMPEA, is a synthetic thioamide compound that has been used in a variety of scientific research applications. This compound has been studied for its potential to act as a biochemical and physiological agent, as well as for its ability to act as a reagent in laboratory experiments.
Applications De Recherche Scientifique
Phase Behavior and Solubility in Ionic Liquids
Research on the phase behavior and solubility of various solutes in ionic liquids, including those with trifluoromethoxy phenolic functionalities, has shown significant potential for application in separation processes and as environmentally friendly solvents. Ionic liquids with specific anionic components, such as bistriflamide or triflate, have demonstrated varied solubility for polar and non-polar aromatic compounds, highlighting the importance of molecular interactions in solvent selection for industrial applications (Visak et al., 2014).
Antioxidant and Pharmacological Effects of Phenolic Compounds
Phenolic acids, including those related to the trifluoromethoxy group, have garnered attention for their antioxidant, antibacterial, hepatoprotective, and cardioprotective properties. Studies have identified the significant role of phenolic compounds in modulating lipid metabolism and glucose, suggesting their potential in treating metabolic disorders and their utility as natural food additives (Naveed et al., 2018).
Environmental and Health Implications of Halogenated Compounds
The occurrence and toxicological effects of halogenated compounds, including those with brominated and fluorinated functionalities similar to trifluoromethoxy groups, have been extensively studied. These compounds are recognized as persistent organic pollutants with implications for environmental health and safety. Research focuses on their occurrence in indoor and aquatic environments, potential sources, and the need for effective removal methods (Hsu et al., 2018).
Advanced Materials and Coatings
The development of advanced materials, such as epoxy polymers and composites for anticorrosive coatings, often involves the use of specific functional groups that may include trifluoromethoxy phenolic structures. These materials are designed for protection against environmental degradation, highlighting the intersection of organic chemistry and materials science in creating durable, high-performance materials (Hsissou, 2021).
Safety and Hazards
Propriétés
IUPAC Name |
2-[3-(trifluoromethoxy)phenoxy]ethanethioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2S/c10-9(11,12)15-7-3-1-2-6(4-7)14-5-8(13)16/h1-4H,5H2,(H2,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWPIGUFRZPHBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)OCC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601249528 |
Source


|
| Record name | 2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601249528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952182-84-2 |
Source


|
| Record name | 2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601249528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



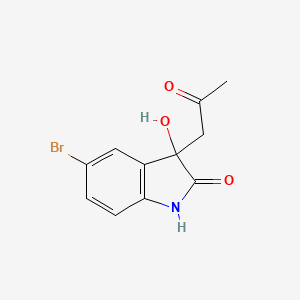

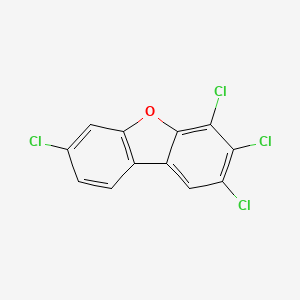
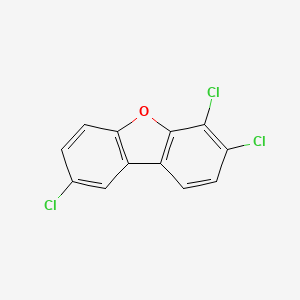
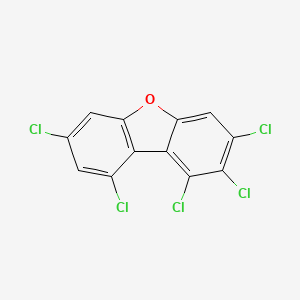
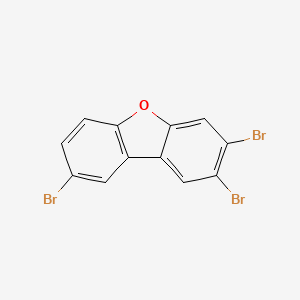
![2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine](/img/structure/B1345177.png)
![2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid](/img/structure/B1345178.png)
